molecular formula C16H15N3O4 B2676600 7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 1210861-23-6

7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2676600
CAS No.: 1210861-23-6
M. Wt: 313.313
InChI Key: VDWDYBRHPZWULB-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran core, a pyridazinone moiety, and a carboxamide group, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Methoxy Group: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide.

    Attachment of the Pyridazinone Moiety: This step may involve the reaction of the benzofuran derivative with a pyridazinone precursor under suitable conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.

    Reduction: Reduction reactions could target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring or the pyridazinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced pyridazinone analogs.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its pharmacological properties for potential therapeutic uses.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran core and pyridazinone moiety could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-arylbenzofurans, which have shown various biological activities.

    Pyridazinone Derivatives: Known for their anti-inflammatory and analgesic properties.

    Carboxamide Derivatives: Often explored for their potential as enzyme inhibitors or receptor modulators.

Uniqueness

The uniqueness of 7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide lies in its combined structural features, which may confer distinct biological activities and pharmacological properties compared to other compounds.

Properties

IUPAC Name

7-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-22-12-5-2-4-11-10-13(23-15(11)12)16(21)17-8-9-19-14(20)6-3-7-18-19/h2-7,10H,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWDYBRHPZWULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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